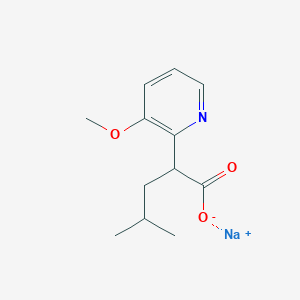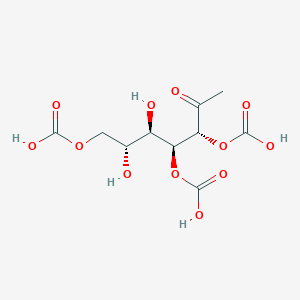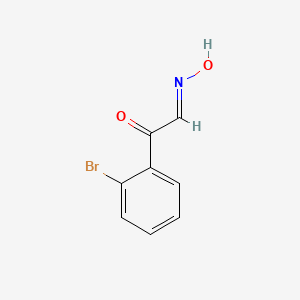
1-(4-Bromo-3-methylphenyl)cyclobutanol
Übersicht
Beschreibung
“1-(4-Bromo-3-methylphenyl)cyclobutanol” is an organic compound with the CAS Number: 1448610-48-7 and a molecular weight of 241.13 . It is a solid at room temperature .
Its IUPAC name is 1-(4-bromo-3-methylphenyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C11H13BrO/c1-8-7-9 (3-4-10 (8)12)11 (13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Cyclobutanol derivatives have been studied for their unique reactivity and potential in synthesizing complex molecular structures. For example, palladium-catalyzed reactions involving cyclobutanol compounds have been shown to produce arylated benzolactones, demonstrating the utility of cyclobutanol derivatives in constructing pharmacologically relevant molecules (Matsuda, Shigeno, & Murakami, 2008). Additionally, the synthesis of spiro- and dispirotetrahydropyrane-2,4-diones incorporating cyclobutane fragments highlights the versatility of cyclobutane and cyclobutanol derivatives in organic synthesis (Kirillov & Melekhin, 2009).
Material Science and Ligand Chemistry
Cyclobutanol derivatives also find applications in material science and as ligands in coordination chemistry. The synthesis and characterization of cyclobutane-substituted Schiff base ligands and their metal complexes reveal the potential of these compounds in forming stable complexes that could have applications ranging from catalysis to material science (Cukurovalı, Yilmaz, & Ahmedzade, 2000).
Heterocyclic Compound Synthesis
Furthermore, cyclobutanol derivatives are key intermediates in the synthesis of heterocyclic compounds. The development of methodologies for synthesizing cyclobutane rings integrated into larger heterocyclic frameworks is of significant interest for pharmaceutical chemistry, where such structures are prevalent in drug molecules (Hasaneen et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-7-9(3-4-10(8)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEMUUAFJWCBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCC2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)cyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



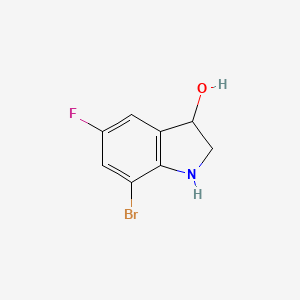

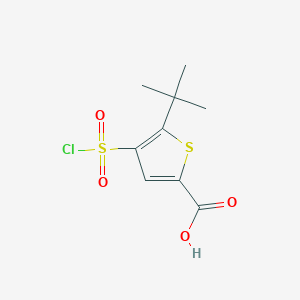
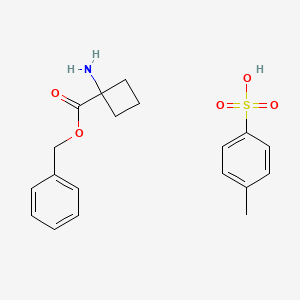
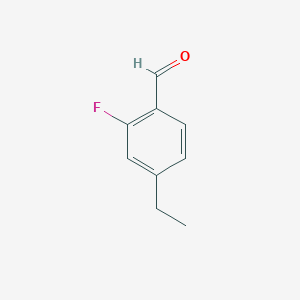
![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)


![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)
